(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol
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Overview
Description
(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol is a chiral cyclopropane derivative with a unique stereochemistry. The compound features a cyclopropane ring substituted with an ethyl group and a phenyl group, making it an interesting subject for stereochemical studies and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes. The stereochemistry of the product can be controlled by using chiral auxiliaries or catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and enantiomeric purity. This often includes the use of chiral catalysts and advanced separation techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is often used for converting the hydroxyl group into a tosylate, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or hydrocarbons.
Substitution: Formation of tosylates, halides, or other substituted derivatives.
Scientific Research Applications
(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropan-1-ol: A similar compound with a different substituent on the cyclopropane ring.
(1R,2S)-1-Methyl-2-phenylcyclopropan-1-ol: Another analog with a methyl group instead of an ethyl group.
Uniqueness
(1R,2S)-1-Ethyl-2-phenylcyclopropan-1-ol is unique due to its specific stereochemistry and the presence of both an ethyl and a phenyl group on the cyclopropane ring. This combination of features makes it a valuable compound for studying stereochemical effects and for use in asymmetric synthesis.
Properties
IUPAC Name |
(1R,2S)-1-ethyl-2-phenylcyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-11(12)8-10(11)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAJPVWJLAFLDE-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@H]1C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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